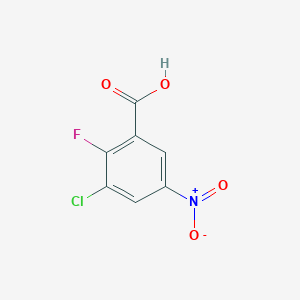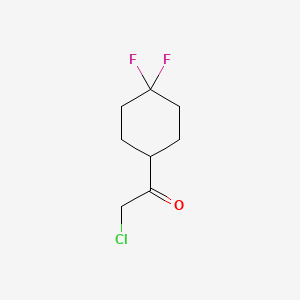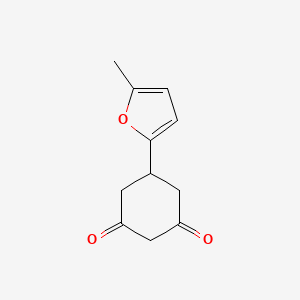
5-(5-Methyl-2-furyl)cyclohexane-1,3-dione
Übersicht
Beschreibung
5-(5-Methyl-2-furyl)cyclohexane-1,3-dione is a chemical compound with the CAS Number: 123638-54-0 . It has a molecular weight of 192.21 .
Molecular Structure Analysis
The molecular structure of 5-(5-Methyl-2-furyl)cyclohexane-1,3-dione consists of a cyclohexane ring with two carbonyl groups at the 1 and 3 positions, and a 5-methyl-2-furyl group attached at the 5 position .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(5-Methyl-2-furyl)cyclohexane-1,3-dione are not fully detailed in the available resources. It is known to have a molecular weight of 192.21 .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
This compound has potential applications in pharmaceutical research due to its structural similarity to other furan derivatives known for their biological activity. It could be explored for its urease inhibitory properties , which are crucial in the development of treatments for diseases like gastric ulcers and urinary tract infections .
Material Science
In material science, 5-(5-Methyl-2-furyl)cyclohexane-1,3-dione could be used to design materials with specific functional properties such as electrical conductivity and corrosion resistance . Its furan moiety can be incorporated into polymers or coatings to enhance these properties .
Green Chemistry
As part of the furan platform chemicals (FPCs), this compound can be derived from biomass, making it an important substance in the field of green chemistry. It represents a move away from petrochemicals towards more sustainable, bio-based chemicals .
Synthetic Organic Chemistry
The compound can serve as a building block in synthetic organic chemistry. Its reactive dione group allows for various chemical transformations, making it a versatile precursor for synthesizing a wide range of organic molecules .
Catalysis
Due to its unique structure, 5-(5-Methyl-2-furyl)cyclohexane-1,3-dione could be used in catalysis research. It might act as a ligand for metal catalysts or as an organocatalyst itself, facilitating important chemical reactions .
Biorefinery Applications
In biorefineries, this compound could be used to develop new pathways for converting biomass into valuable chemicals. It could play a role in the synthesis of biofuels and bioplastics, contributing to a circular economy .
Food Industry
Furan derivatives are known for their flavor-enhancing properties. This compound could be investigated for its potential use as a food additive to improve the taste and aroma of various food products .
Environmental Science
Lastly, in environmental science, the compound’s potential for biodegradability could be explored. It could be used in the development of environmentally friendly materials that reduce pollution and waste .
Eigenschaften
IUPAC Name |
5-(5-methylfuran-2-yl)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7-2-3-11(14-7)8-4-9(12)6-10(13)5-8/h2-3,8H,4-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZCGWXQQSGBCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CC(=O)CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



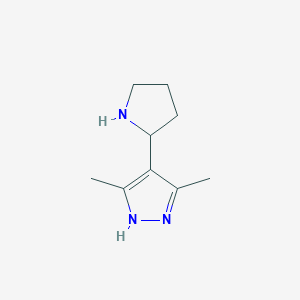
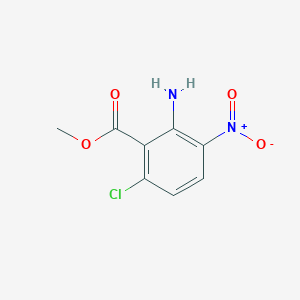
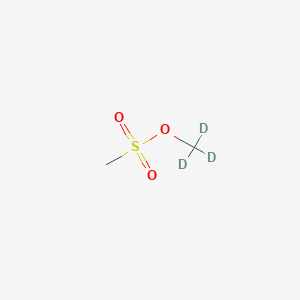

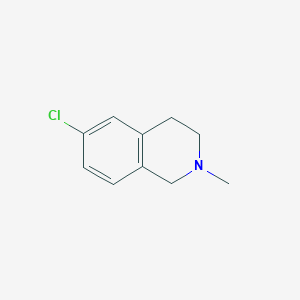

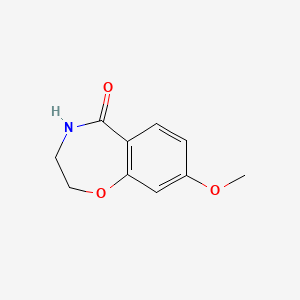
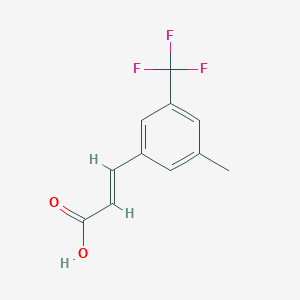



![7-Oxaspiro[3.5]nonan-6-one](/img/structure/B1429555.png)
